

# physical and chemical properties of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde

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## Compound of Interest

Compound Name: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde

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## An In-depth Technical Guide to [2,2'-Bithiophene]-5,5'-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**[2,2'-Bithiophene]-5,5'-dicarboxaldehyde** is a symmetrical organic compound that has garnered significant attention in the fields of materials science and organic electronics. Its unique structure, featuring two thiophene rings linked at the 2 and 2' positions and functionalized with aldehyde groups at the 5 and 5' positions, provides a versatile platform for the synthesis of advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **[2,2'-Bithiophene]-5,5'-dicarboxaldehyde**, detailed experimental protocols for its synthesis, and an exploration of its applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

### Chemical Identity and Physical Properties

**[2,2'-Bithiophene]-5,5'-dicarboxaldehyde** is a yellow to amber crystalline powder at room temperature.<sup>[1]</sup> Its core structure consists of a bithiophene backbone, which is an electron-rich

and highly conjugated system, making it a valuable building block for organic semiconductors, photovoltaic devices, and conductive polymers.[1]

Table 1: General and Physical Properties of **[2,2'-Bithiophene]-5,5'-dicarboxaldehyde**

Property	Value	Reference(s)
CAS Number	32364-72-0	[1]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> O <sub>2</sub> S <sub>2</sub>	[1]
Molecular Weight	222.28 g/mol	[1]
Appearance	Yellow to amber powder/crystalline solid	[1]
Melting Point	213-217 °C	[1]
Solubility	Limited solubility in water; soluble in organic solvents such as chloroform and dichloromethane.	[1]
Storage Temperature	2-8°C, under inert atmosphere, in a dark place.	[2]

## Spectroscopic Data

The spectroscopic properties of **[2,2'-Bithiophene]-5,5'-dicarboxaldehyde** are crucial for its characterization and for understanding its electronic structure.

Table 2: Spectroscopic Data of **[2,2'-Bithiophene]-5,5'-dicarboxaldehyde**

Technique	Data	Reference(s)
UV-Vis (in Methanol)	$\lambda_{\text{max}} = 360 \text{ nm}$	[1]
$^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ )	$\delta$ 9.89 (s, 2H), 8.00 (d, $J=4.0$ Hz, 2H), 7.73 (d, $J=4.0$ Hz, 2H)	[3]
$^{13}\text{C}$ NMR (100 MHz, DMSO- $d_6$ )	$\delta$ 185.00, 144.14, 144.03, 139.60, 128.57	[3]
FT-IR	The C=O stretching of the aldehyde group is typically observed around $1665 \text{ cm}^{-1}$ .	[4]

## Chemical Properties and Reactivity

The chemical reactivity of **[2,2'-Bithiophene]-5,5'-dicarboxaldehyde** is primarily dictated by the two aldehyde functional groups.[1] These groups are susceptible to a variety of chemical transformations, making the compound a versatile precursor in organic synthesis.

- **Condensation Reactions:** The aldehyde groups readily undergo condensation reactions with amines to form Schiff bases and with active methylene compounds in Knoevenagel condensations.
- **Nucleophilic Addition:** The carbonyl carbons are electrophilic and can be attacked by various nucleophiles.
- **Oxidation:** The aldehyde groups can be oxidized to the corresponding carboxylic acids.
- **Polymerization:** The difunctional nature of the molecule allows it to be used as a monomer in the synthesis of conjugated polymers.[1]

The compound is sensitive to air and light and should be stored accordingly to prevent degradation.[2]

## Experimental Protocols

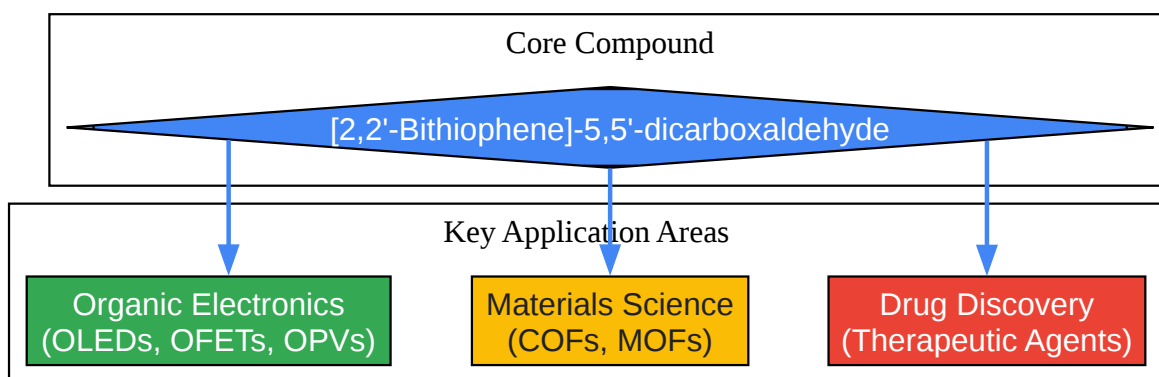
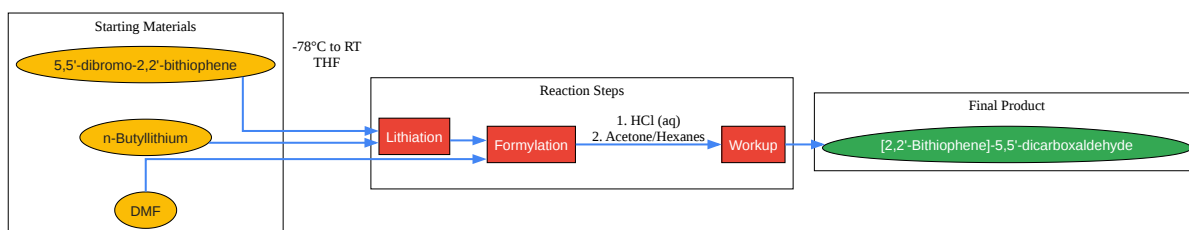
### Synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde

A common method for the synthesis of **[2,2'-Bithiophene]-5,5'-dicarboxaldehyde** is through the formylation of a bithiophene precursor. One established protocol involves the lithiation of 5,5'-dibromo-2,2'-bithiophene followed by reaction with N,N-dimethylformamide (DMF).<sup>[3]</sup>

#### Experimental Procedure:

- To a solution of 5,5'-dibromo-2,2'-bithiophene (2.00 g, 6.17 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere, add n-butyllithium (5.43 mL, 13.6 mmol, 2.5 M in hexanes) dropwise at -78°C.<sup>[3]</sup>
- Stir the mixture at -78°C for 30 minutes.<sup>[3]</sup>
- Allow the reaction to warm to room temperature and stir for an additional 90 minutes.<sup>[3]</sup>
- Add anhydrous N,N-dimethylformamide (1.43 mL, 18.5 mmol) dropwise and stir the solution at room temperature for another 2 hours.<sup>[3]</sup>
- Slowly add a 1 M aqueous HCl solution (10 mL) followed by the addition of acetone (50 mL).<sup>[3]</sup>
- Pour the resulting mixture into 150 mL of hexanes at 0°C.<sup>[3]</sup>
- Filter the brown precipitate, wash with hexanes, and dry under vacuum for 24 hours to yield the product as an orange-brown solid.<sup>[3]</sup>

Reported Yield: 76%<sup>[3]</sup>



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## References

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